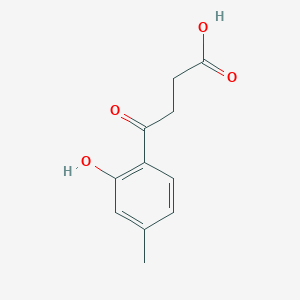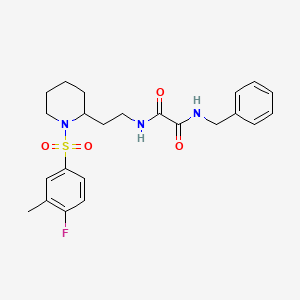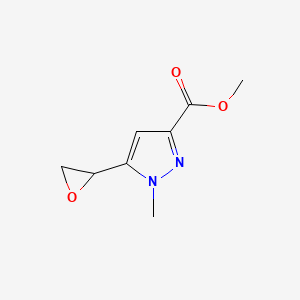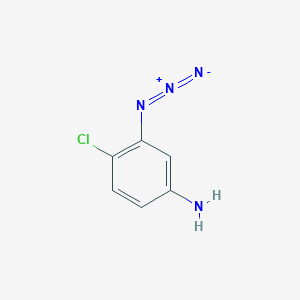
4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid and its analogs often involves complex organic reactions aimed at introducing specific functional groups to achieve the desired chemical structure. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and its structure confirmed by IR, (1)H NMR, and single-crystal X-ray diffraction studies, showcasing the detailed synthetic approach employed in crafting such molecules (Raju et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often analyzed using spectroscopic and crystallographic methods. The study by Raju et al. (2015) provides insight into the vibrational wavenumbers, molecular electrostatic potential, and HOMO-LUMO analysis, which are crucial for understanding the electronic structure and reactivity of the molecule.
Chemical Reactions and Properties
Compounds within the class of 4-oxobutanoic acids participate in various chemical reactions, reflecting their reactivity and potential as chemical intermediates. For example, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol leads to the formation of benzopyrroloxazine derivatives, demonstrating the compounds' reactivity towards nucleophilic attack (Amalʼchieva et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the application and handling of these compounds. The crystal structure of related compounds has been elucidated through single-crystal X-ray diffraction, providing valuable information on the arrangement of molecules in the solid state and its implications on the physical properties (Nayak et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Hydroxycinnamic acids, including derivatives similar to 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid, have been extensively studied for their antioxidant properties. These compounds scavenge free radicals, thereby protecting against oxidative stress, a factor in many chronic diseases. The structure-activity relationship studies reveal that modifications to the aromatic ring and the carboxylic function significantly influence antioxidant activity (Razzaghi-Asl et al., 2013).
Anti-Cancer Activity
Several hydroxycinnamic acids exhibit potent anti-cancer activities through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. The conjugation of p-Coumaric acid, a related compound, with various molecules enhances its biological activities, including anti-cancer effects, although the exact mechanisms and the role of specific conjugates remain an area for further exploration (Pei et al., 2016).
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of hydroxycinnamic acids are well documented, with several studies indicating their potential to mitigate inflammation and pain through various biochemical pathways. These properties make them attractive candidates for the development of new anti-inflammatory and pain relief medications (Pei et al., 2016).
Role in Metabolic Disorders
Research indicates that hydroxycinnamic acids can modulate lipid and glucose metabolism, suggesting a potential therapeutic role in treating metabolic disorders such as diabetes, obesity, and hyperlipidemia. These effects are attributed to the ability of these compounds to influence key metabolic pathways and enzyme activities (Razzaghi-Asl et al., 2013).
Environmental and Biotechnological Applications
Beyond pharmacological interests, hydroxycinnamic acids and their derivatives show promise in environmental protection and biotechnology. Their antimicrobial properties are beneficial in water treatment, and they can serve as natural preservatives in food and cosmetic products. Moreover, their role in plant defense mechanisms against pests opens avenues for agricultural applications (Pei et al., 2016).
Zukünftige Richtungen
The future directions for research on “4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid” could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, agriculture, and industry could be explored .
Eigenschaften
IUPAC Name |
4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMILKYHFUPAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59010-46-7 |
Source


|
| Record name | 4-(2-HYDROXY-4-METHYLPHENYL)-4-OXOBUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)



![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)
![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)



![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)
